N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by a pyridinone core substituted with a 4-fluorobenzyl group at the N1 position and a 3,4-dimethylphenyl carboxamide moiety at the C3 position. The 4-fluorophenyl group enhances lipophilicity and may influence binding affinity through halogen bonding, while the dimethylphenyl substituent contributes steric bulk and π-π stacking interactions.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-3-9-19(11-15(14)2)23-21(26)17-6-10-20(25)24(13-17)12-16-4-7-18(22)8-5-16/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJOTQNATYXXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (commonly referred to as the compound) is a synthetic derivative belonging to the class of dihydropyridine compounds. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 320.37 g/mol. Its structure includes a dihydropyridine ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Calcium Channel Modulation : Dihydropyridines are well-known calcium channel blockers, which can influence cardiovascular function by reducing calcium influx in cardiac and smooth muscle cells.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Some derivatives of dihydropyridines have shown promise in reducing inflammation markers in vitro.
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Antihypertensive Activity : Similar compounds have demonstrated the ability to lower blood pressure by relaxing vascular smooth muscle.
- Neuroprotective Effects : The compound may protect neuronal cells from apoptosis induced by oxidative stress.
- Antidiabetic Potential : Some studies suggest that dihydropyridine derivatives can enhance insulin sensitivity and glucose uptake.
Study 1: Antihypertensive Effects
A study published in the Journal of Medicinal Chemistry evaluated various dihydropyridine derivatives for their antihypertensive effects. The findings indicated that compounds with similar structures exhibited significant reductions in systolic and diastolic blood pressure in animal models. The mechanism was linked to calcium channel blockade and subsequent vasodilation .
Study 2: Neuroprotective Properties
In a neuropharmacology study, the compound was tested for its ability to protect against neurotoxic agents in cultured neuronal cells. Results showed that it significantly reduced cell death and oxidative stress markers compared to untreated controls, suggesting potential use in neurodegenerative diseases .
Study 3: Antidiabetic Activity
Research focusing on metabolic syndrome highlighted that certain dihydropyridine derivatives improved glucose metabolism in diabetic rats. The compound enhanced insulin signaling pathways and reduced hyperglycemia effectively .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 364.39 g/mol. Its structure features a dihydropyridine core, which is known for its potential pharmacological properties. The presence of the fluorophenyl and dimethylphenyl groups is crucial for its activity.
Analgesic Activity
Research indicates that this compound exhibits notable analgesic properties. In a study comparing its effectiveness to metamizole sodium, it was found to surpass the latter in analgesic activity while demonstrating lower toxicity levels . This suggests potential applications in pain management therapies.
Anticancer Potential
Preliminary studies suggest that derivatives of dihydropyridine compounds may possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Further investigation into this compound’s specific effects on cancer cell lines could reveal additional therapeutic uses.
Synthesis and Chemical Reactions
The synthesis of N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through various methods involving multi-component reactions. These reactions typically involve the condensation of appropriate precursors under controlled conditions to yield the desired product with high purity and yield.
Synthesis Example
A common synthetic route includes the reaction of 3-fluorobenzaldehyde with 2,4-dimethylacetoacetanilide in the presence of thiourea, followed by purification through recrystallization . This method highlights the versatility and efficiency of synthesizing complex organic molecules in medicinal chemistry.
Case Studies and Research Findings
Several studies have focused on exploring the biological activities of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups, which modulate physicochemical properties and target engagement. Below is a comparative analysis:
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide ()
- Substituents :
- N1: 3-Trifluoromethylbenzyl (CF₃)
- C3: 4-Carbamoylphenyl (CONH₂)
- Key Differences: The CF₃ group in this analog increases hydrophobicity and electronegativity compared to the 4-fluorobenzyl group in the target compound. This may enhance binding to hydrophobic pockets but reduce solubility.
- Hypothetical Binding Implications :
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide ()
- Substituents: Core: Furo[2,3-b]pyridine (rigid bicyclic system) C2: 4-Fluorophenyl C6: 2,2,2-Trifluoroethylamino (CF₃CH₂NH)
- The trifluoroethylamino group introduces both fluorophilic and hydrogen-bonding interactions, contrasting with the simpler 4-fluorobenzyl group in the target compound.
- Hypothetical Binding Implications :
Docking Studies and Computational Insights
The Glide docking method () provides a framework to evaluate how structural variations impact binding. Key findings relevant to comparisons include:
- Accuracy and Enrichment : Glide 2.5 achieves <1 Å root-mean-square deviation (RMSD) in 50% of cases, outperforming GOLD and FlexX. This precision supports reliable predictions for analogs with substituent variations .
- Substituent Effects on Docking :
- Hydrophobic Groups (e.g., CF₃, dimethylphenyl) : Enhance enrichment in screens targeting hydrophobic pockets (e.g., kinases).
- Polar Groups (e.g., carbamoyl) : Improve discrimination in polar binding sites but may reduce bioavailability.
- Target Compound Prediction :
- The 4-fluorobenzyl group likely balances hydrophobicity and moderate polarity, favoring interactions with both aromatic and mildly polar residues.
- The dimethylphenyl group may occupy larger hydrophobic subpockets, as seen in COX-2 inhibitors or kinase ATP-binding sites.
Data Table: Structural and Computational Comparison
*Docking scores are illustrative based on Glide’s empirical scoring function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
